PF-05241328 - 1387633-03-5

PF-05241328

Catalog Number: EVT-279266
CAS Number: 1387633-03-5
Molecular Formula: C19H21ClN4O4S
Molecular Weight: 436.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-05241328 is under investigation in clinical trial NCT01165736 (To Calculate the Pharmacokinetics (Concentration of Compound in and Rate of Excretion From the Blood) Following a Very Low Dose of Compound Which Will Not Have Any Pharmacological Activity).
Overview

PF-05241328 is a synthetic compound that functions as an inhibitor of the voltage-gated sodium channel, specifically targeting the sodium channel subtype NaV1.7. This compound has garnered attention for its potential therapeutic applications in pain management due to its ability to modulate neuronal excitability and reduce pain signaling pathways. The development of PF-05241328 is part of a broader effort to create analgesics with reduced side effects compared to conventional pain medications.

Source and Classification

PF-05241328 was developed by Pfizer and is classified as a sodium channel inhibitor. It is part of a family of compounds that includes various arylsulfonamides and acyl sulfonamides, which have been studied for their analgesic properties. The compound's identification and characterization were documented in various studies focusing on its pharmacokinetics, efficacy, and safety profiles in preclinical models and clinical trials .

Synthesis Analysis

The synthesis of PF-05241328 involves several key steps that utilize specific reagents and catalysts to achieve the desired molecular structure. While detailed synthetic routes are often proprietary, general methods for synthesizing similar compounds typically include:

  1. Formation of Sulfonamide Derivatives: The initial step often involves the reaction of sulfonamide precursors with activated carboxylic acids or their derivatives.
  2. Oxidative Amination: This reaction can be catalyzed by transition metal catalysts, such as rhodium complexes, to introduce additional functional groups necessary for biological activity.
  3. Purification: The final product is usually purified using chromatographic techniques to ensure high purity levels suitable for biological testing.

The specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .

Molecular Structure Analysis

PF-05241328 has a well-defined molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The compound's molecular formula is C₁₈H₁₈ClN₃O₄S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms arranged in a specific configuration conducive to binding at the sodium channel site.

Structural Data

  • Molecular Weight: Approximately 397.87 g/mol
  • Key Functional Groups: Sulfonamide group, aromatic rings, and halogen substituents which influence its pharmacological properties.
Chemical Reactions Analysis

PF-05241328 undergoes specific chemical reactions that are crucial for its interaction with biological targets. The primary reactions include:

  1. Binding Reactions: PF-05241328 binds selectively to the NaV1.7 sodium channel, inhibiting its activity and preventing the propagation of action potentials in pain pathways.
  2. Metabolic Reactions: In vivo metabolism may involve oxidation or conjugation reactions that modify the compound's structure, impacting its pharmacokinetics and pharmacodynamics.

These reactions are essential for understanding how PF-05241328 behaves within biological systems and how it can be optimized for therapeutic use .

Mechanism of Action

The mechanism of action of PF-05241328 involves selective inhibition of the NaV1.7 sodium channel. By binding to this channel, PF-05241328 stabilizes the inactivated state of the channel, thereby reducing neuronal excitability and decreasing the transmission of pain signals from peripheral nerves to the central nervous system.

Process Details

  • Inhibition Profile: The compound exhibits an IC50 value (the concentration required to inhibit 50% of the target) in the low micromolar range, indicating potent activity against NaV1.7.
  • Selectivity: PF-05241328 shows selectivity over other sodium channels, which may help minimize side effects commonly associated with broader-spectrum sodium channel inhibitors .
Physical and Chemical Properties Analysis

PF-05241328 possesses several physical and chemical properties that are relevant to its function as a therapeutic agent:

  • Solubility: The solubility profile is crucial for its bioavailability; studies indicate moderate solubility in aqueous solutions.
  • Stability: The compound is stable under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
  • Log P Value: A calculated log P value indicates its lipophilicity, which influences membrane permeability and distribution within biological systems.

These properties are essential for predicting the behavior of PF-05241328 in vivo and guiding formulation strategies .

Applications

PF-05241328 has potential applications primarily in the field of pain management. Its selective inhibition of NaV1.7 makes it a promising candidate for developing novel analgesics that could provide effective pain relief with fewer side effects compared to traditional opioids or non-steroidal anti-inflammatory drugs.

Scientific Uses

  1. Pain Management Trials: Clinical trials are ongoing to evaluate its efficacy in treating various pain conditions.
  2. Research Tool: As a selective sodium channel inhibitor, it can be used in research settings to study pain pathways and neuronal excitability mechanisms.
Chemical and Pharmacological Profile of PF-05241328

Molecular Characterization and Stereochemical Properties

Structural Analysis of C₁₉H₂₁ClN₄O₄S

PF-05241328 (chemical name: 1-[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]-N-(methylsulfonyl)-3-methyl-1H-indazole-5-carboxamide) is a small molecule drug with the molecular formula C₁₉H₂₁ClN₄O₄S and a molecular weight of 436.91 g/mol [3] [5]. Its structure features:

  • An indazole-pyridine core linked via a nitrogen atom, facilitating target engagement.
  • A chlorine atom at the pyridine C5 position and an isobutoxy chain at C6, enhancing lipophilicity and membrane permeability.
  • An acyl sulfonamide group (-C(=O)NHSO₂CH₃) critical for Nav1.7 binding [6] [9].

The compound’s stereochemistry is defined by its planar aromatic systems and rotatable bonds (SMILES: CC(C)COC1=NC=C(C=C1Cl)N1N=C(C)C2=C1C=CC(=C2)C(=O)NS(C)(=O)=O) [5]. X-ray crystallography confirms the absence of chiral centers, indicating a achiral molecule [6]. Key structural identifiers include:

  • CAS Registry Number: 1387633-03-5 [1] [10]
  • InChIKey: RVTSXVZXEGFIPW-UHFFFAOYSA-N [1] [5]

Table 1: Structural Properties of PF-05241328

PropertyValue
Molecular FormulaC₁₉H₂₁ClN₄O₄S
Molecular Weight436.91 g/mol
CAS Number1387633-03-5
Topological Polar Surface Area103.18 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Physicochemical Properties and Stability

PF-05241328 exhibits low water solubility (0.0104 mg/mL, predicted) and moderate lipophilicity (calculated logP = 3.5) [5]. These properties stem from its aromatic rings and hydrophobic isobutoxy chain. The compound is a white to off-white solid under ambient conditions [3] [10] and demonstrates stability in DMSO solutions for pharmacological assays [3]. Thermal analysis indicates decomposition >200°C, consistent with organic small molecules [10]. The acyl sulfonamide moiety may confer pH-dependent stability, though experimental data is limited.

Mechanism of Action as a Nav1.7 Voltage-Gated Sodium Channel Inhibitor

Selectivity and Binding Kinetics

PF-05241328 is a potent, selective inhibitor of the human Nav1.7 voltage-gated sodium channel (encoded by SCN9A), with a half-maximal inhibitory concentration (IC₅₀) of 31 nM [3] [7]. It binds to the voltage-sensing domain (VSD) of Domain IV of Nav1.7, stabilizing the channel’s inactivated state and preventing sodium ion influx [9]. Selectivity profiling reveals:

  • >100-fold selectivity over cardiac Nav1.5 (IC₅₀ >3 µM) and neuronal Nav1.2 (IC₅₀ >5 µM) [5] [9].
  • Moderate activity against Nav1.6 (IC₅₀ ~500 nM) but negligible effects on Nav1.8 [7] [9].

This selectivity arises from interactions with Nav1.7-specific residues (e.g., F1749 and W1538) in the VSD, as confirmed by mutagenesis studies [9]. Binding kinetics follow state-dependent inhibition, with higher affinity for the inactivated state than the resting state [8].

Table 2: Selectivity Profile of PF-05241328 Across Sodium Channel Subtypes

Channel SubtypeIC₅₀ (nM)Selectivity vs. Nav1.7
Nav1.7311-fold
Nav1.1>10,000>322-fold
Nav1.2>5,000>161-fold
Nav1.3>10,000>322-fold
Nav1.4>10,000>322-fold
Nav1.5>3,000>97-fold
Nav1.6~500~16-fold
Nav1.8>10,000>322-fold

Inhibition Dynamics in Pain Signal Transduction

Nav1.7 is highly expressed in peripheral nociceptors, where it amplifies subthreshold stimuli into action potentials [2] [9]. PF-05241328 suppresses pain signal transduction by:

  • Blocking sodium influx in dorsal root ganglion (DRG) neurons, increasing the action potential threshold [2] [9].
  • Reducing neurotransmitter release (e.g., substance P) in spinal cord synapses, dampening pain propagation [9].

In rodent models of neuropathic pain, PF-05241328 reverses mechanical allodynia at plasma concentrations >300 nM, correlating with >90% Nav1.7 coverage [6] [8]. Its efficacy is pronounced in C-fiber-mediated "second pain" pathways due to high Nav1.7 density in unmyelinated fibers [9]. Unlike non-selective sodium channel blockers (e.g., lidocaine), PF-05241328 minimally affects motor function or cardiovascular parameters, attributable to its Nav1.7 selectivity [7] [8].

Table 3: Key Pharmacodynamic Properties of PF-05241328

PropertyValue/Outcome
Target IC₅₀31 nM (Nav1.7)
State DependencePreferential binding to inactivated state
Pain Model EfficacyReversal of mechanical allodynia (SNI model)
CNS PenetrationLow (limited by P-glycoprotein efflux)

Properties

CAS Number

1387633-03-5

Product Name

PF-05241328

IUPAC Name

1-[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]-3-methyl-N-methylsulfonylindazole-5-carboxamide

Molecular Formula

C19H21ClN4O4S

Molecular Weight

436.9 g/mol

InChI

InChI=1S/C19H21ClN4O4S/c1-11(2)10-28-19-16(20)8-14(9-21-19)24-17-6-5-13(7-15(17)12(3)22-24)18(25)23-29(4,26)27/h5-9,11H,10H2,1-4H3,(H,23,25)

InChI Key

RVTSXVZXEGFIPW-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C=C(C=C2)C(=O)NS(=O)(=O)C)C3=CC(=C(N=C3)OCC(C)C)Cl

Solubility

Soluble in DMSO

Synonyms

PF-05241328; PF 05241328; PF05241328; PF-5241328; PF 5241328; PF5241328.

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)C(=O)NS(=O)(=O)C)C3=CC(=C(N=C3)OCC(C)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.